Technical Monograph: ent-Pazufloxacin Mesylate
Technical Monograph: ent-Pazufloxacin Mesylate
The (R)-Enantiomer: Characterization, Synthesis, and Quality Control in Fluoroquinolone Development
Executive Summary
ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the (R)-(+)-enantiomer of the broad-spectrum fluoroquinolone antibiotic Pazufloxacin. While the commercial therapeutic agent is the (S)-(-)-enantiomer (Pazufloxacin Mesylate), the ent-form serves a critical role in pharmaceutical development as a chiral impurity reference standard .
In the context of drug safety and efficacy, the stereochemistry of fluoroquinolones is non-trivial. The (S)-configuration at the C3 position of the oxazine ring is essential for optimal binding to the bacterial DNA-gyrase complex. The ent-isomer (R-form) is considered the distomer —possessing significantly reduced antibacterial potency while potentially contributing to off-target toxicity or metabolic load. Consequently, regulatory bodies (ICH, FDA, PMDA) require stringent quantification and control of the ent-isomer in the final drug substance, typically to levels <0.5% or <0.1%.
This guide details the physicochemical properties, synthesis of the reference standard, and the validated chiral HPLC protocols required for its detection.
Chemical Identity & Stereochemistry
Pazufloxacin belongs to the fused tricyclic quinolone class. The molecule possesses a single chiral center at the C3 position of the pyrido[1,2,3-de][1,4]benzoxazine ring.
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Active Drug (Eutomer): (S)-(-)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid mesylate.[1][2]
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ent-Pazufloxacin (Distomer): The (R)-(+)-enantiomer.[2]
The "ent-" prefix strictly denotes the enantiomer of the parent structure. In this case, it confirms the inversion of the methyl group's orientation at C3, which sterically hinders the molecule's fit into the DNA gyrase binding pocket.
Structural Comparison
The following diagram illustrates the stereochemical relationship between the active drug and its ent-impurity.
Figure 1: Stereochemical relationship between Pazufloxacin (S) and ent-Pazufloxacin (R).
Synthesis & Origin of Impurity
Origin in Manufacturing
The ent-isomer typically arises during the synthesis of the tricyclic core if the chiral starting material, (S)-2-aminopropanol (alaninol), is not optically pure, or if racemization occurs during the cyclization steps.
Synthesis of the Reference Standard
To validate analytical methods, pure ent-Pazufloxacin must be synthesized. This is achieved by mirroring the commercial route using (R)-2-aminopropanol as the chiral auxiliary.
Protocol Summary (Reference Standard Synthesis):
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Starting Material: 2,3,4-Trifluoronitrobenzene + (R)-2-Aminopropanol.
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Cyclization: Potassium carbonate (
) mediated cyclization in DMSO creates the benzoxazine ring with the (R)-configuration fixed at C3. -
Reduction & Condensation: Reduction of the nitro group followed by condensation with EMME (Diethyl ethoxymethylenemalonate).
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Final Cyclization: Polyphosphoric acid (PPA) mediated ring closure to form the tricyclic core.
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Substitution: Nucleophilic attack by 1-aminocyclopropane to install the side chain.
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Salt Formation: Reaction with methanesulfonic acid to yield ent-Pazufloxacin Mesylate .
Analytical Characterization (QC Protocol)
The quantification of ent-Pazufloxacin requires Chiral High-Performance Liquid Chromatography (HPLC).[3][4][] Standard C18 columns cannot distinguish these enantiomers.
Validated Chiral HPLC Method
This protocol ensures baseline separation (Resolution
| Parameter | Specification |
| Column | Chiralpak IG-3 or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate)) |
| Dimensions | 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Acetonitrile : 10mM Ammonium Acetate (60:20:20 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 284 nm (or 239 nm for higher sensitivity) |
| Temperature | 25°C |
| Retention Times | (S)-Pazufloxacin: ~8.5 min (R)-ent-Pazufloxacin: ~10.2 min |
Analytical Workflow Diagram
The following workflow describes the logic for impurity qualification using the ent-standard.
Figure 2: Quality Control workflow for enantiomeric purity determination.
Pharmacological Implications[6][7][8][9]
Mechanism of Action (Gyrase Inhibition)
Fluoroquinolones inhibit bacterial DNA replication by stabilizing the DNA-DNA gyrase cleavable complex.
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Stereochemical Fit: The C3-methyl group in the (S)-configuration projects into a hydrophobic pocket of the enzyme, enhancing binding affinity.
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Distomer Effect: The (R)-configuration (ent-Pazufloxacin) projects the methyl group into a sterically restricted region, preventing the "lock-and-key" fit required for potent inhibition.
Comparative Activity
While specific IC50 data for ent-Pazufloxacin is proprietary to development dossiers, structure-activity relationship (SAR) data from the related quinolone Levofloxacin (S-isomer) vs. Dextrofloxacin (R-isomer) suggests:
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The eutomer (S) is typically 10–100 fold more potent than the distomer (R).
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Presence of the distomer does not contribute to efficacy but adds to the renal elimination load and potential CNS side effects (e.g., GABA receptor inhibition).
References
- Chemical Identity & Properties
-
Analytical Methodologies
-
Pharmacology & Mechanism
Sources
- 1. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 6. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. What are the side effects of Pazufloxacin Mesilate? [synapse.patsnap.com]
